
4-(3-(Trifluoromethyl)phenyl)picolinic acid
Overview
Description
4-(3-(Trifluoromethyl)phenyl)picolinic acid, also known as 4-TFMPPA, is an organic compound belonging to the picolinic acid family. It is a versatile compound that has been widely studied due to its potential applications in the fields of biochemistry and physiology, as well as its potential as a drug target. 4-TFMPPA has been found to have a wide range of biochemical and physiological effects and is being studied for its potential use in laboratory experiments and drug development.
Scientific Research Applications
Anticancer Activities
This compound has been used in the synthesis of rhenium (I) tricarbonyl complexes, which have shown promising in vitro anticancer activities . Specifically, these complexes have been tested on lung cancer cells (A549) and cervical carcinoma cells (HeLa), revealing toxic effects . The presence of fluorine atoms on the backbone of the N,O’-bidentate ligand was investigated, and a trend was noticed in the carbonyl stretching frequencies .
Drug Synthesis
“4-(3-(Trifluoromethyl)phenyl)picolinic acid” is extensively used in drug synthesis . It’s a versatile material with unique properties that make it an indispensable tool in various fields of scientific research.
Catalysis
This compound also finds application in the field of catalysis . Its unique chemical structure and properties make it a valuable catalyst in various chemical reactions.
FDA-Approved Drugs
The trifluoromethyl group (-CF3) in this compound is a common feature in many FDA-approved drugs . Over the past 20 years, numerous trifluoromethyl group-containing drugs have been approved for various diseases and disorders .
PI3K Inhibitors
The compound has been used in the synthesis of PI3K inhibitors, which are a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Fluorine-Containing Compounds
As a fluorine-containing compound, “4-(3-(Trifluoromethyl)phenyl)picolinic acid” contributes to the significant impact of organo-fluorine chemistry on pharmaceutical growth . Fluorine-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Mechanism of Action
Target of Action
The primary target of 4-(3-(Trifluoromethyl)phenyl)picolinic acid, also known as TFP, is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants .
Mode of Action
TFP interacts with its target, AFB5, by docking onto the receptor . This interaction changes the structure of AFB5 and disrupts its ability to bind with zinc, thereby inhibiting its function . This mechanism of action is similar to that of synthetic auxin herbicides .
Biochemical Pathways
It is known that the compound’s interaction with afb5 affects the normal functioning of this protein, which is involved in various cellular processes, including viral replication and packaging .
Pharmacokinetics
The compound’s ability to bind to afb5 suggests that it can be absorbed and distributed within the organism to reach its target
Result of Action
The binding of TFP to AFB5 inhibits the function of this protein, leading to changes at the molecular and cellular levels . In the context of its use as a herbicide, this results in the inhibition of plant growth .
Action Environment
The efficacy and stability of TFP can be influenced by various environmental factors. For instance, the compound’s herbicidal activity may vary depending on the specific plant species and growth conditions
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAMIBNVECEDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




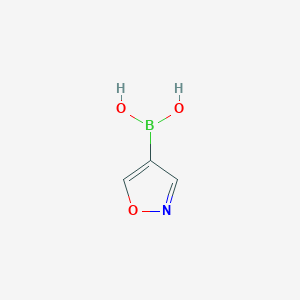

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)
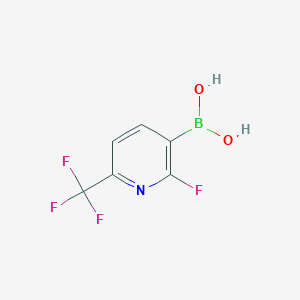
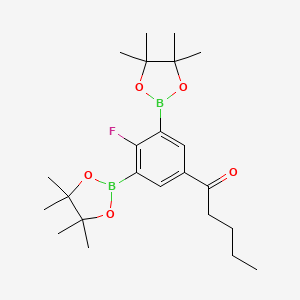
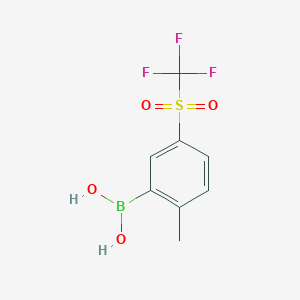

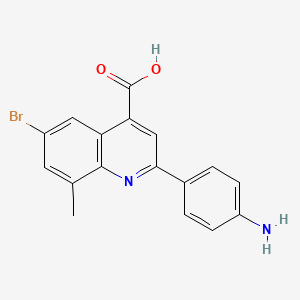
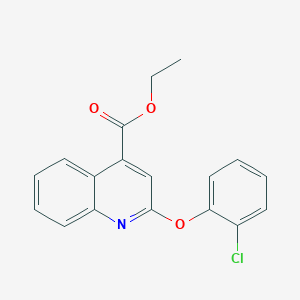
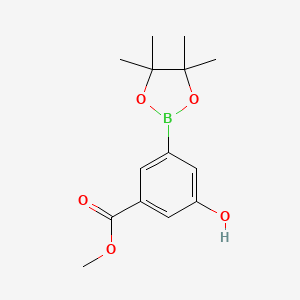

![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)